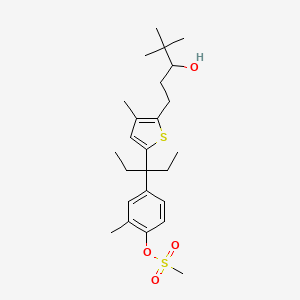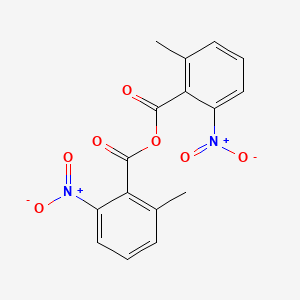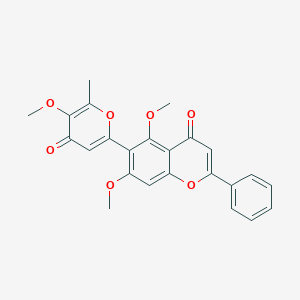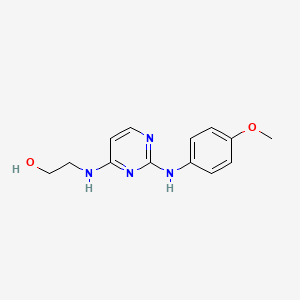
Cardiogenol C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[2-(4-methoxyanilino)-4-pyrimidinyl]amino]ethanol is a substituted aniline and a member of methoxybenzenes.
Aplicaciones Científicas De Investigación
Cardiomyogenesis Induction
Cardiogenol C, a small molecule, has been found effective in inducing cardiomyogenesis in embryonic stem cells. A study demonstrated that Cardiogenol C, among other diaminopyrimidine compounds (Cardiogenol A-D), could efficiently induce mouse embryonic stem cells to differentiate into cardiomyocytes, expressing several cardiac muscle markers such as myosin heavy chain, GATA-4, MEF2, and Nkx2.5. These findings suggest its potential use in cardiac muscle differentiation and therapeutic applications for cardiac repair (Wu et al., 2004).
Enhancing Cardiac Marker Expression
In lineage-committed progenitor cells, Cardiogenol C has been shown to up-regulate cardiac marker expression, as well as induce cardiac functional properties. This includes the induction of cardiac-like sodium currents in skeletal myoblasts and spontaneous contractions in cardiovascular progenitor cell-derived cardiac bodies. This demonstrates Cardiogenol C’s promise in improving cardiac repair via cell therapy (Mike et al., 2014).
Transdifferentiation of Progenitor Cells
Cardiogenol C can induce mouse hair bulge progenitor cells (HBPCs) to transdifferentiate into cardiomyocyte-like cells. The study found that Cardiogenol C could activate transcription factors significant for pre-cardiomyogenic cells, such as GATA4, Nkx2.5, and Tbx5, in these cells. These findings are clinically significant as HBPCs offer an accessible source of progenitor cells for heart disease therapy (Yau et al., 2011).
Cardioprotective Effects
In the context of myocardial infarction, c-kit+ cells, which are modulated by Cardiogenol C, establish a proangiogenic milieu in the infarct border zone. This involves increasing VEGF and reversing the cardiac ratio of angiopoietin-1 to angiopoietin-2, potentiating endothelial mitogenesis and leading to efficient cardiac repair (Fazel et al., 2006).
Propiedades
Nombre del producto |
Cardiogenol C |
|---|---|
Fórmula molecular |
C13H16N4O2 |
Peso molecular |
260.29 g/mol |
Nombre IUPAC |
2-[[2-(4-methoxyanilino)pyrimidin-4-yl]amino]ethanol |
InChI |
InChI=1S/C13H16N4O2/c1-19-11-4-2-10(3-5-11)16-13-15-7-6-12(17-13)14-8-9-18/h2-7,18H,8-9H2,1H3,(H2,14,15,16,17) |
Clave InChI |
LKBSMPFEKIBRGC-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)NC2=NC=CC(=N2)NCCO |
Pictogramas |
Irritant |
Sinónimos |
cardiogenol C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S)-2-(2,4-difluorophenyl)-1-[3-[(E)-2-[4-(2,2,3,3-tetrafluoropropoxy)phenyl]ethenyl]-1,2,4-triazol-1-yl]-3-(1,2,4-triazol-1-yl)propan-2-ol](/img/structure/B1247730.png)
![2-hydroxy-2-methyl-N-[1-[(E)-3-phenylprop-2-enoyl]pyrrolidin-2-yl]butanamide](/img/structure/B1247731.png)
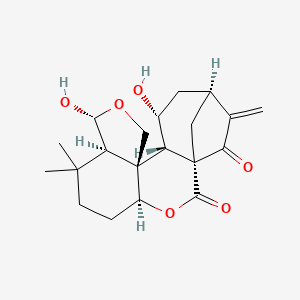
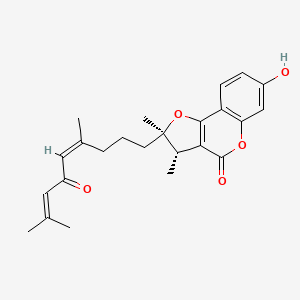
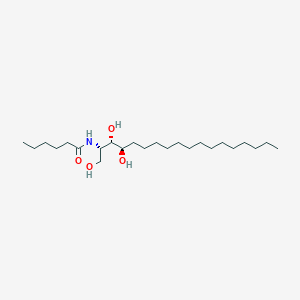
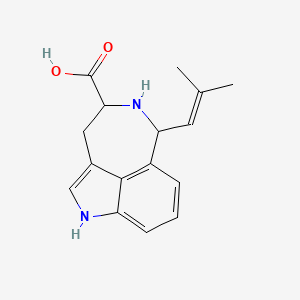
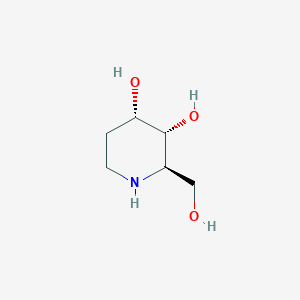
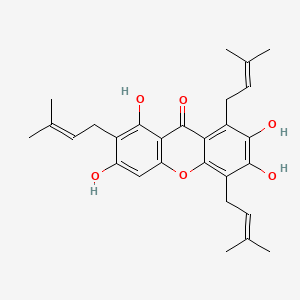
![4-(3-Hexyl-2-oxo-2,3-dihydro-imidazol-1-yl)-N-{4-[2-(2-hydroxy-2-pyridin-3-yl-ethylamino)-ethyl]-phenyl}-benzenesulfonamide](/img/structure/B1247742.png)
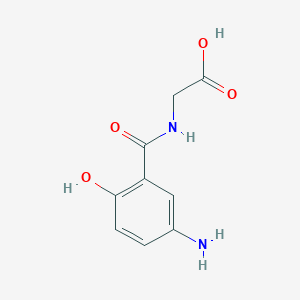
![(2S,4R)-2-[(1R)-2-amino-1-[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-3-methoxyoxolan-2-yl]-2-oxoethoxy]-4-hydroxy-N-[(3S,7R)-7-methyl-2-oxoazepan-3-yl]-3,4-dihydro-2H-pyran-6-carboxamide](/img/structure/B1247746.png)
